2,4-Dichloro-5-fluorobenzylamine
Description
Properties
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMPPFHZFBBNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590690 | |
| Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939980-28-6 | |
| Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Steps
Detailed Procedure (Based on Patent EP1956009 and Chemicalbook Data)
-
- Sodium hydride (60%) in tetrahydrofuran (THF) as a base.
- tert-Butyl iminodicarboxylate as an amine precursor.
- Reaction temperature: 55 °C for 1 hour, then overnight stirring.
- Hydrochloric acid in ethyl acetate for deprotection at 20 °C for 1.5 hours.
-
- To a solution of 2,4-dichloro-5-fluorobenzyl bromide in THF, sodium hydride is added to generate the benzyl anion.
- tert-Butyl iminodicarboxylate is added to trap the anion, forming a protected amine intermediate.
- After completion, the reaction mixture is worked up by washing and drying.
- The protected intermediate is then treated with hydrochloric acid in ethyl acetate to remove protecting groups, yielding this compound as a colorless solid.
Yield: Approximately 70% overall yield reported.
Characterization: APCI-MS shows molecular ion peaks at m/e 194/196 (M+H), consistent with the target compound.
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| 1 | Sodium hydride in THF | Room temp | 0.5 h | Formation of benzyl anion |
| 2 | tert-Butyl iminodicarboxylate in THF | 55 °C | 1 h + overnight | Protected amine intermediate |
| 3 | HCl in ethyl acetate | 20 °C | 1.5 h | Deprotection to benzylamine |
Preparation of Key Intermediate: 2,4-Dichloro-5-fluorobenzoyl Chloride
Since this compound synthesis often requires benzyl halides derived from benzoyl chlorides, the preparation of 2,4-dichloro-5-fluorobenzoyl chloride is critical.
Industrial Preparation Method (Patent CN104649890A)
- Starting Material: 2,4-dichlorofluorobenzene
- Catalyst: Composite zeolite solid super acid catalyst
- Reagents: Carbon tetrachloride, iron trichloride
-
- Chloromethylation of 2,4-dichlorofluorobenzene with carbon tetrachloride under reflux with the catalyst to form 2,4-bis-chloro-5-fluorotrichlorotoluene.
- Hydrolysis and catalytic reaction with iron trichloride at 20-40 °C to yield 2,4-dichloro-5-fluorobenzoyl chloride.
-
- Avoids use of strong acids like sulfuric acid.
- Simplifies operational steps.
- Suitable for industrial scale with improved yield.
Alternative Method Using Bis(trichloromethyl) Carbonate (ChemicalBook)
- Reagents: 2,4-dichloro-5-fluorobenzoic acid, bis(trichloromethyl) carbonate, toluene
- Conditions: 110 °C in a tubular reactor
- Yield: 99.1%
- Process:
- 2,4-dichloro-5-fluorobenzoic acid is reacted with bis(trichloromethyl) carbonate in toluene.
- The product is distilled to remove solvent and excess reagent, yielding high-purity benzoyl chloride.
| Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Zeolite catalyst method | 2,4-dichlorofluorobenzene | CCl4, composite zeolite catalyst, FeCl3 | Reflux, 20-40 | High | Industrially suitable |
| Bis(trichloromethyl) carbonate | 2,4-dichloro-5-fluorobenzoic acid | Bis(trichloromethyl) carbonate, toluene | 110 | 99.1 | High purity, green chemistry |
Notes on Preparation Challenges and Optimization
- Selectivity: Maintaining the dichloro and fluorine substituents during halogenation and amination steps is critical.
- Use of Protecting Groups: tert-Butyl iminodicarboxylate protects the amine functionality during nucleophilic substitution, improving yield and purity.
- Catalyst Choice: Solid acid catalysts like zeolites improve environmental profile and scalability.
- Avoidance of Harsh Chemicals: Newer methods avoid strong acids and toxic reagents, enhancing safety and industrial applicability.
Summary Table of Preparation Methods for this compound
| Step | Method/Route | Key Reagents/Conditions | Yield (%) | Reference/Patent |
|---|---|---|---|---|
| Benzyl bromide formation | Halogenation of benzyl precursor | Sodium hydride, THF, tert-butyl iminodicarboxylate, HCl/ethyl acetate | ~70 | EP1956009, ChemicalBook |
| Benzoyl chloride preparation | Zeolite catalyst chloromethylation | 2,4-dichlorofluorobenzene, CCl4, zeolite catalyst, FeCl3, hydrolysis | High | CN104649890A |
| Benzoyl chloride preparation | Bis(trichloromethyl) carbonate route | 2,4-dichloro-5-fluorobenzoic acid, bis(trichloromethyl) carbonate, toluene | 99.1 | ChemicalBook |
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
2,4-Dichloro-5-fluorobenzylamine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The position of chlorine and fluorine significantly impacts reactivity. For example, 3,6-dichloro-2-fluorobenzylamine’s melting point (44–47°C) suggests weaker intermolecular forces compared to the 2,4,5-substituted analog .
Biological Activity
2,4-Dichloro-5-fluorobenzylamine (DCFBA) is a halogenated aromatic amine that has garnered attention in various fields of scientific research due to its unique chemical structure and biological properties. This article delves into the biological activity of DCFBA, examining its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of DCFBA is CHClF, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzylamine backbone. The halogen substitutions significantly influence the compound's reactivity and interaction with biological targets.
Binding Affinity : DCFBA exhibits a strong binding affinity to various enzymes and receptors. The presence of halogens enhances its lipophilicity and steric properties, allowing it to interact effectively with biological macromolecules .
Enzyme Interaction : Research indicates that DCFBA can modulate enzyme activity, potentially altering metabolic pathways. This modulation can lead to significant biological effects, making it a candidate for drug development.
Antimicrobial Properties
DCBFA has been investigated for its antimicrobial activity. In studies focusing on similar compounds, it was found that halogenated benzylamines can exhibit potent antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. While specific data on DCFBA's antimicrobial efficacy is limited, its structural analogs demonstrate promising results .
Therapeutic Potential
Drug Development : DCFBA is being explored as a precursor in the synthesis of pharmaceuticals due to its ability to modify biological activity through structural variations. Its unique substitution pattern makes it a valuable candidate in medicinal chemistry for developing new therapeutic agents.
Case Studies :
- Antiviral Activity : A study explored the synthesis of various derivatives based on DCFBA, revealing potential antiviral properties against specific viral strains. The modifications made to the benzylamine structure were crucial in enhancing efficacy.
- Inhibition Studies : Research has shown that compounds similar to DCFBA can inhibit catalase activity in certain bacteria, suggesting potential applications in treating infections where catalase plays a role in pathogen survival .
Summary of Research Findings
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-5-fluorobenzylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically starts with halogenation of a fluorinated benzoic acid precursor. For example, chlorination of 2,4-dichloro-5-fluorobenzoic acid using reagents like chlorine gas under reflux conditions (3 h, ethanol/water solvent) yields intermediates, which are subsequently reduced to the benzylamine derivative . Key parameters include maintaining pH 10–10.2 during neutralization steps and controlling reaction time to minimize byproducts. Optimization should involve monitoring via TLC or HPLC to confirm intermediate purity before reduction.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound is classified as UN 2735 (amine, flammable) and poses hazards (H314: skin/eye corrosion). Critical protocols include:
- Using fume hoods and PPE (nitrile gloves, lab coat).
- Immediate first aid for exposure: flush eyes with water for 15+ minutes; wash skin with soap/water .
- Store in airtight containers at 2–8°C to prevent degradation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., Cl/F positions). Compare chemical shifts with NIST reference data .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z 194.04 for [M+H]) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during chlorination of fluorinated benzylamine precursors?
- Methodological Answer : Regioselectivity in chlorination is influenced by electronic effects (fluorine’s electron-withdrawing nature) and steric hindrance. To favor 2,4-dichloro substitution:
- Use Lewis acid catalysts (e.g., AlCl) to direct electrophilic attack .
- Monitor reaction progress with in-situ FTIR to detect intermediate formation.
- Compare byproduct profiles (e.g., 3,6-dichloro isomers) via GC-MS and adjust stoichiometry or temperature .
Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify reactive sites. For example, the amine group’s HOMO energy predicts nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Cross-validate with experimental kinetic data from UV-Vis monitoring .
Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H couplings and H-C connectivity. For example, distinguish between para- and meta-substituted chloro/fluoro groups .
- X-ray Crystallography : Resolve ambiguous NOE effects by obtaining single-crystal structures. Compare unit cell parameters with Cambridge Structural Database entries .
Q. What recent advancements leverage this compound in medicinal chemistry?
- Methodological Answer :
- Pharmacophore Design : The amine group serves as a hydrogen-bond donor in kinase inhibitors. Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., EGFR) .
- Prodrug Synthesis : Conjugate the amine with carboxylic acid moieties (e.g., via EDC coupling) to improve bioavailability. Validate hydrolysis stability under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
